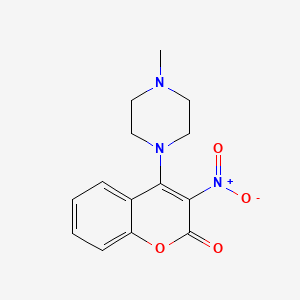
Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- は、クマリン類に属する合成有機化合物です。クマリン類は、その多様な生物活性で知られており、医薬品化学で広く使用されています。クマリン構造にピペラジン環とニトロ基を付加すると、薬理学的特性が向上し、さまざまな科学研究分野で注目される化合物となっています。
準備方法
合成ルートと反応条件
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- の合成は、通常、以下の手順を伴います。
クマリン核の形成: クマリン核は、ペヒマン縮合反応によって合成できます。この反応では、フェノールとβ-ケトエステルが強酸触媒の存在下で反応します。
ピペラジン環の導入: ピペラジン環は、求核置換反応によって導入できます。例えば、4-メチルピペラジンを適切なクマリン誘導体と反応させて、目的の生成物を生成できます。
工業生産方法
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスでは、高収率と高純度を実現するために反応条件を最適化します。連続フロー反応器や自動合成プラットフォームが、効率とスケーラビリティを高めるためにしばしば使用されます。
化学反応の分析
反応の種類
酸化: クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- は、酸化反応を起こすことができ、さまざまな酸化誘導体を生成します。
還元: 化合物中のニトロ基は、触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元できます。
置換: この化合物は、求核置換反応に参加できます。この反応では、ピペラジン環をさまざまな置換基で修飾できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: パラジウム炭素(Pd/C)または水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 求核置換反応は、水酸化ナトリウムや炭酸カリウムなどの塩基を必要とすることがよくあります。
生成される主要な生成物
酸化: 酸化されたクマリン誘導体。
還元: アミノ置換クマリン誘導体。
置換: さまざまな置換ピペラジン誘導体。
科学的研究の応用
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- は、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして、および化学反応におけるプローブとして使用されます。
生物学: 抗菌作用、抗癌作用、抗炎症作用など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患の薬物開発における潜在的な治療用途について調査されています。
産業: 新素材の開発やその他の貴重な化合物の合成における中間体として使用されています。
作用機序
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- の作用機序には、特定の分子標的や経路との相互作用が関与しています。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用して、それらの活性を調節できます。
関与する経路: 細胞シグナル伝達、アポトーシス、炎症など、さまざまな生化学的経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
クマリン: 抗凝固作用と抗菌作用で知られる親化合物。
4-メチルピペラジン: さまざまな薬理学的活性を示すピペラジン誘導体。
3-ニトロクマリン: 生物活性で知られるニトロ基を持つクマリン誘導体。
独自性
クマリン, 4-(4-メチル-1-ピペラジニル)-3-ニトロ- は、クマリン核、ピペラジン環、ニトロ基の組み合わせによってユニークです。この独特の構造は、独特の薬理学的特性を与え、さまざまな科学分野における研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
- 4-(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications in research and industry .
生物活性
Coumarin derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.
Overview of Coumarin Derivatives
Coumarins are naturally occurring compounds characterized by a benzopyrone structure. They exhibit a wide range of biological activities, including antioxidant , antimicrobial , anticancer , and anti-inflammatory properties. The introduction of various substituents on the coumarin scaffold can enhance these activities, leading to the development of novel therapeutic agents.
Anticancer Activity
Research indicates that coumarin derivatives, particularly those with piperazine moieties, show promising anticancer effects. For instance, studies have demonstrated that Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- exhibits significant antiproliferative activity against various cancer cell lines, including leukemia and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as MAPK and ERK1/2 pathways .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- | PC3 (Prostate) | 18.97 ± 2.8 | Induces apoptosis via DNA damage |
| DU145 (Prostate) | 19.52 ± 4.92 | Cell cycle arrest in G0/G1 phase | |
| KB-3-1 (Cervical) | Not specified | Targets DNA-Topo I complex |
Antioxidant Activity
Coumarins are known for their antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound has shown strong radical-scavenging activity, with studies indicating an IC50 value in the low micromolar range when tested against DPPH radicals . This antioxidant effect is attributed to the presence of hydroxyl groups and their ability to donate electrons.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH IC50 (μM) | Ferric Reducing Power (FRAP) |
|---|---|---|
| Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- | 0.09 - 0.12 | Not specified |
| Reference Compound | Varies | Varies |
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives have also been extensively studied. The piperazine moiety enhances the antimicrobial efficacy against various bacterial strains. For instance, compounds similar to Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- have been reported to exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
A notable study investigated the effects of Coumarin, 4-(4-methyl-1-piperazinyl)-3-nitro- on human prostate cancer cell lines (PC3 and DU145). The compound was found to induce significant cytotoxicity via apoptosis, with specific IC50 values indicating its potency compared to standard chemotherapeutics like cisplatin . The study also highlighted the compound's ability to inhibit cell proliferation effectively.
Study on Antioxidant Mechanism
Another study assessed the antioxidant capacity of this coumarin derivative using various assays. It demonstrated that the compound could scavenge free radicals effectively and protect cellular components from oxidative damage, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases .
特性
CAS番号 |
51685-33-7 |
|---|---|
分子式 |
C14H15N3O4 |
分子量 |
289.29 g/mol |
IUPAC名 |
4-(4-methylpiperazin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C14H15N3O4/c1-15-6-8-16(9-7-15)12-10-4-2-3-5-11(10)21-14(18)13(12)17(19)20/h2-5H,6-9H2,1H3 |
InChIキー |
YENAYOJVUHVETP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















